![molecular formula C10H13N B1351686 Cyclopropyl(phenyl)methanamine CAS No. 23459-38-3](/img/structure/B1351686.png)
Cyclopropyl(phenyl)methanamine
Overview
Description
Cyclopropyl(phenyl)methanamine is a chemical compound with the molecular formula C10H13N . It is used in laboratory chemicals and the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of cyclopropane-containing compounds like Cyclopropyl(phenyl)methanamine often involves the use of a cobalt-catalyzed cyclopropanation of phenyl vinyl sulfide . This process allows for the creation of a diverse collection of cyclopropane-containing lead-like compounds, fragments, and building blocks .Molecular Structure Analysis
The molecular structure of Cyclopropyl(phenyl)methanamine consists of a cyclopropyl group attached to a phenyl group and a methanamine . The average mass of the molecule is 147.217 Da, and the monoisotopic mass is 147.104797 Da .Chemical Reactions Analysis
Cyclopropane-containing compounds like Cyclopropyl(phenyl)methanamine can undergo various chemical reactions. For instance, a cobalt-catalyzed cyclopropanation of phenyl vinyl sulfide can be used to create these compounds . Divergent, orthogonal derivatization can be achieved through hydrolysis, reduction, amidation, and oxidation reactions, as well as sulfoxide–magnesium exchange/functionalization .Physical And Chemical Properties Analysis
Cyclopropyl(phenyl)methanamine is a liquid at room temperature . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications
Synthesis of Cyclopropane-Containing Natural Products
Cyclopropyl(phenyl)methanamine is utilized in the synthesis of cyclopropane-containing natural products. These compounds are of significant interest due to their presence in various biologically active molecules. The compound serves as a building block in creating highly functionalized cyclopropanes, which are crucial in the development of new pharmaceuticals .
Development of Chiral Amines
The compound is used in the synthesis of chiral amines, which are valuable intermediates in the production of pharmaceuticals. Chiral amines play a critical role in the creation of enantiomerically pure substances, which can lead to drugs with improved efficacy and reduced side effects .
Material Science Research
In material science, Cyclopropyl(phenyl)methanamine can be involved in the development of novel materials with unique properties, such as increased resilience or altered electrical conductivity. Its unique structure allows for the exploration of new polymeric materials .
Chemical Synthesis Methodology
Researchers use Cyclopropyl(phenyl)methanamine to develop new chemical synthesis methodologies. Its reactivity can lead to innovative ways to construct complex molecules, which is beneficial for advancing synthetic chemistry .
Analytical Chemistry Applications
In analytical chemistry, this compound can be used as a standard or reagent in various analytical techniques. Its well-defined structure and properties make it suitable for use in calibrating instruments or as a reference compound in spectroscopy studies .
Pharmacological Research
Cyclopropyl(phenyl)methanamine may be used in pharmacological research to study its biological activity and potential therapeutic applications. Its structure could be key in the development of new drugs targeting specific receptors or enzymes .
Agrochemical Research
The compound’s potential in agrochemical research lies in its ability to be a precursor for the synthesis of pesticides or herbicides. Its cyclopropyl group could impart unique properties to agrochemicals, enhancing their effectiveness .
Environmental Science
In environmental science, Cyclopropyl(phenyl)methanamine could be studied for its degradation products and environmental impact. Understanding its breakdown could help in assessing its safety and ecological effects .
Safety and Hazards
Future Directions
Cyclopropane-containing compounds like Cyclopropyl(phenyl)methanamine are widely used in medicinal chemistry and drug discovery . They present new design elements and novel bond vectors, enriching current lead-like and fragment compound libraries . Therefore, the future directions of Cyclopropyl(phenyl)methanamine could involve its use in the development of new pharmaceuticals and the exploration of new regions of chemical space .
Mechanism of Action
Target of Action
Similar compounds like methenamine are known to act as urinary tract antiseptics and antibacterial drugs, suggesting that Cyclopropyl(phenyl)methanamine might have similar targets.
Mode of Action
Formaldehyde is considered to be highly bactericidal .
Biochemical Pathways
Cyclopropane, a structural motif in the compound, is known to be involved in two major pathways according to whether the reaction involves an exogenous c1 unit from s-adenosylmethionine (sam) or not .
Pharmacokinetics
It’s worth noting that the compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .
Result of Action
Similar compounds like indole derivatives are known to possess various biological activities, ie, antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
properties
IUPAC Name |
cyclopropyl(phenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c11-10(9-6-7-9)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRSQPUGEDLYSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60391007 | |
Record name | cyclopropyl(phenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60391007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl(phenyl)methanamine | |
CAS RN |
23459-38-3 | |
Record name | cyclopropyl(phenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60391007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-cyclopropyl-1-phenylmethanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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